molecular formula C17H13ClN2O2 B12880297 [3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-67-9

[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12880297
CAS No.: 75821-67-9
M. Wt: 312.7 g/mol
InChI Key: NKZJSHZDPWJHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a phenyl group, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard derivatization reactions:

Reaction TypeConditions/ReagentsProductKey Data
Esterification Ethanol, H₂SO₄ (reflux)Ethyl [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetateYield: 85% (optimized)
Amidation SOC₁₂ → NH₃ (g)[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetamidePurity: >95% (HPLC)
Salt Formation NaOH (aq)Sodium [3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetateWater solubility: 12 mg/mL

Pyrazole Ring Reactivity

The 1H-pyrazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Halogenation : Bromine in acetic acid yields 4-bromo derivatives (position 5 on pyrazole ring).

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring at para-position to chlorine .

Nucleophilic Displacement

  • C3-Chlorophenyl Replacement : Pd-catalyzed Suzuki coupling replaces the 3-chlorophenyl group with aryl/hetaryl boronic acids (e.g., 4-pyridyl) under anhydrous DMF, yielding analogs with modified bioactivity .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

ConditionsProductApplication
Ac₂O/H₂SO₄ (120°C)Pyrazolo[3,4-b]pyridone derivativeEnhanced anti-inflammatory activity
PCl₅ (reflux)Lactone via intramolecular esterificationInvestigated for improved metabolic stability

Cross-Coupling Reactions

The chlorophenyl group enables transition metal-catalyzed modifications:

ReactionCatalysts/ReagentsOutcome
Heck Coupling Pd(OAc)₂, PPh₃, StyreneStyryl-substituted analog (IC₅₀: 8.2 μM for α-glucosidase inhibition)
Sonogashira Coupling CuI, Pd(PPh₃)₄, PhenylacetyleneAlkynylated derivative (logP reduction by 1.2 units)

Redox Reactions

  • Reduction : NaBH₄ reduces the pyrazole ring’s double bond, forming dihydropyrazole (minor pathway, <15% yield).

  • Oxidation : KMnO₄ oxidizes the acetic acid side chain to CO₂ under strong acidic conditions .

Supramolecular Interactions

The compound forms coordination complexes with transition metals:

  • Cu(II) Complex : [Cu(C₁₇H₁₂ClN₂O₂)₂] exhibits enhanced antioxidant capacity (EC₅₀: 14 μM in DPPH assay) .

  • Zn(II) Complex : Improves aqueous solubility by 30% compared to parent compound.

Key Structural Insights from Spectral Data

  • IR Spectroscopy : Strong absorption at 1,710 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (O-H stretch) confirm carboxylic acid functionality .

  • ¹H NMR : Pyrazole ring protons resonate at δ 7.8–8.1 ppm (CDCl₃), while the acetic acid CH₂ appears as a singlet at δ 3.9 ppm .

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties
Lonazolac has been studied for its anti-inflammatory effects. It acts by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study : In a study published in the Journal of Medicinal Chemistry, Lonazolac demonstrated significant efficacy in reducing inflammation in animal models of arthritis, showing promise as a therapeutic agent for chronic inflammatory conditions .

2. Analgesic Effects
The compound has also been evaluated for its analgesic properties. Research indicates that it may provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table 1: Comparison of Analgesic Effects

CompoundPain Relief EfficacyStudy Reference
LonazolacHighJournal of Medicinal Chemistry
IbuprofenModerateClinical Pharmacology Review
AspirinModeratePain Management Journal

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of Lonazolac. It has shown effectiveness against various bacterial strains, suggesting its possible use as an antimicrobial agent.

Case Study : A research article in Antimicrobial Agents and Chemotherapy highlighted Lonazolac's activity against resistant strains of bacteria, indicating its potential role in combating antibiotic resistance .

Neurological Applications

1. Neuroprotective Effects
Emerging evidence suggests that Lonazolac may offer neuroprotective benefits. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Data Table 2: Neuroprotective Studies

Study FocusFindingsReference
Oxidative Stress in NeuronsSignificant reduction in cell deathNeuroscience Letters
NeuroinflammationDecreased markers of inflammationJournal of Neurochemistry

Mechanism of Action

The mechanism of action of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the pyrazole ring.

    Phenylacetic acid: Another related compound that lacks both the pyrazole ring and the chlorophenyl group.

    Pyrazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a bioactive molecule with therapeutic applications.

Biological Activity

[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, also known by its CAS number 53808-88-1, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

The chemical structure of this compound is represented by the following details:

PropertyValue
Chemical FormulaC17H13ClN2O2
Molecular Weight312.76 g/mol
Melting Point150-151 °C
Boiling Point525.1 °C
Density1.3 g/cm³
AppearancePowder

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown significant activity against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been a focus of research. Various studies indicate that it can modulate inflammatory responses.

  • The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • It has shown to reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), contributing to its anti-inflammatory effects.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyrazole derivatives, including this compound.

Case Studies:

  • In Vitro Studies : Compounds similar to this compound were tested against human cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). Results indicated promising cytotoxic effects, with some derivatives showing significant inhibition of cell growth .
  • Molecular Docking Studies : Molecular docking simulations have suggested that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus, MIC: 0.22 - 0.25 μg/mL
Anti-inflammatoryInhibits TNF-α and IL-6 production
AnticancerCytotoxic effects on T-47D and UACC-257 cell lines

Properties

CAS No.

75821-67-9

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O2/c18-14-6-4-5-12(9-14)17-13(10-16(21)22)11-20(19-17)15-7-2-1-3-8-15/h1-9,11H,10H2,(H,21,22)

InChI Key

NKZJSHZDPWJHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.